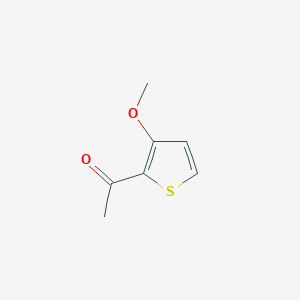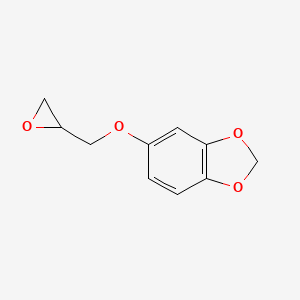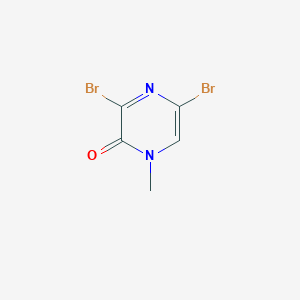![molecular formula C8H7NO3 B1317161 Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate CAS No. 201019-27-4](/img/structure/B1317161.png)
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Overview
Description
“Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” is a chemical compound . It belongs to A,B-diheteropentalenes, which possess differing degrees of aromaticity based upon chemical behavior such as their ability to undergo substitution reactions with electrophilic reagents .
Synthesis Analysis
“this compound” was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . 6-Methyl and 6-benzyl derivatives were obtained using phase-transfer catalysis conditions (PTC) .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several key components . The correlation of the 13C and 15N chemical shifts with the data of the calculated (AM1) net atomic charges is discussed .Chemical Reactions Analysis
The formylation of “this compound” gave 2-formylated compounds . Compounds were prepared by reactions of corresponding esters with hydrazine in refluxing ethanol . By reaction with hydroxylammonium chloride in acetic anhydride in the presence of pyridine, methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates were obtained . The reaction of these compounds with sodium azide and ammonium chloride in dimethylformamide led to methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, IR (KBr) and 1H NMR (DMSO-d6) can provide valuable information about the compound .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is primarily studied for its chemical properties and synthesis methods. Research has shown various ways to prepare this compound, including thermolysis and reactions with other chemical entities. For instance, Krutošíková et al. (1997) described its preparation through thermolysis of methyl 2-azido-3-(3-furyl)propenoate, with further reactions leading to various derivatives (Krutošíková, Ramsden, Dandárová, & Lyčka, 1997). Additionally, the synthesis of derivatives through reactions with different compounds has been explored by other researchers, indicating the compound's versatility in synthetic organic chemistry (Sleziak, Balážiová, & Krutošíková, 1999).
Aromaticity and Molecular Structure Studies
The compound has also been the subject of studies focusing on its aromaticity and molecular structure. Cyrański et al. (2001) investigated the crystal and molecular structures of methyl furo[2,3-b]pyrrole-5-carboxylate derivatives to understand their aromatic nature. These studies contribute significantly to the knowledge of heterocyclic chemistry and the aromatic character of such compounds (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Reactions Under Various Conditions
Research has also delved into the reactions of this compound under different conditions, including the influence of microwave irradiation. Studies by Krutošíková et al. (2000) have shown that microwave irradiation can affect the reaction outcomes, offering insights into alternative synthesis methods (Krutošíková, Lácová, Dandárová, & Chovancová, 2000).
Biological Activity Studies
There have been some explorations into the biological activity of derivatives of this compound. For example, Zemanov et al. (2017) synthesized derivatives and evaluated their antibacterial activity, indicating potential applications in medicinal chemistry (Zemanov, Gaparov, Kraic, Krulicov, Maliar, Bohč, & Addov, 2017).
Mechanism of Action
Target of Action
It’s known that this compound belongs to a,b-diheteropentalenes, which possess differing degrees of aromaticity based on their chemical behavior .
Mode of Action
The mode of action of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate involves its ability to undergo substitution reactions with electrophilic reagents . The proximity of the electrophilic iminium carbon and the carboxylate favors the collapse and fast formation of the C–O bond .
Biochemical Pathways
It’s known that this compound and its derivatives were obtained using phase-transfer catalysis conditions .
Result of Action
It’s known that this compound was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. One notable interaction is with hydrazine, which leads to the formation of hydrazones. This interaction is facilitated by the presence of the carboxylate group, which acts as a reactive site for nucleophilic attack . Additionally, the compound can undergo formylation reactions, resulting in the formation of formylated derivatives that can further interact with biomolecules such as hydroxylammonium chloride to produce cyano derivatives . These interactions highlight the compound’s versatility and potential for use in biochemical assays and synthetic applications.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in metabolic pathways can lead to alterations in metabolite levels and flux . Additionally, its ability to form reactive intermediates can impact cellular redox states and signaling cascades, potentially leading to changes in gene expression profiles and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of enzymatic activity . For example, the compound’s interaction with hydrazine results in the formation of hydrazones, which can inhibit certain enzymatic functions. Additionally, the compound’s formylated derivatives can act as electrophiles, interacting with nucleophilic sites on proteins and altering their function . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activities and gene expression profiles . These findings highlight the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to modulate metabolic pathways and enzyme activities without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the need for careful titration and monitoring when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can undergo formylation, cyano addition, and hydrazone formation, each of which involves specific enzymes and cofactors . These metabolic transformations can impact the overall metabolic flux and levels of key metabolites, highlighting the compound’s role in modulating biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity, which determine its affinity for different cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and exerts its effects in a targeted manner. The compound’s ability to localize to specific subcellular regions underscores its potential as a tool for studying cellular processes and biochemical pathways.
properties
IUPAC Name |
methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXOWBBVDPNRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579066 | |
| Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201019-27-4 | |
| Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method employed for Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate?
A1: The research highlights the successful synthesis of this compound (2a) through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate (1) []. This method offers a pathway to the desired furo[2,3-b]pyrrole structure. Further modifications, such as the introduction of methyl (2b) and benzyl (2c) substituents at the 6-position, were achieved using phase-transfer catalysis (PTC) conditions []. This demonstrates the versatility of synthetic approaches in tailoring the structure of these compounds for potential further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)





![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)



![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)